molecular formula C16H18FNO3S B6375371 5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol CAS No. 1261918-82-4

5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol

Cat. No.: B6375371
CAS No.: 1261918-82-4
M. Wt: 323.4 g/mol
InChI Key: KTAOAMMJUGIBTD-UHFFFAOYSA-N
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Description

5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol typically involves multiple steps, starting with the preparation of the intermediate compounds One common approach is the sulfonation of 4-tert-butylphenol to introduce the tert-butylsulfamoyl group

    Sulfonation: The reaction of 4-tert-butylphenol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, to yield 4-tert-butylsulfonylphenol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-(4-T-Butylsulfamoylphenyl)-3-fluorobenzaldehyde.

    Reduction: 5-(4-T-Butylsulfanylphenyl)-3-fluorophenol.

    Substitution: 5-(4-T-Butylsulfamoylphenyl)-3-methoxyphenol.

Scientific Research Applications

5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and fluorine groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: Lacks the sulfonyl and fluorine groups, resulting in different chemical and biological properties.

    3-Fluorophenol: Lacks the tert-butylsulfamoyl group, leading to distinct reactivity and applications.

    4-Tert-butylsulfonylphenol:

Uniqueness

5-(4-T-Butylsulfamoylphenyl)-3-fluorophenol is unique due to the combination of the tert-butylsulfamoyl, fluorine, and hydroxyl groups on a single phenyl ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-4-(3-fluoro-5-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAOAMMJUGIBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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